Cas no 330-89-2 (Benzenamine,4-fluoro-N-(4-nitrophenyl)-)
330-89-2 structure
Product Name:Benzenamine,4-fluoro-N-(4-nitrophenyl)-
CAS-nummer:330-89-2
MF:C12H9FN2O2
MW:232.210466146469
CID:293689
PubChem ID:2818275
Update Time:2025-04-19
Benzenamine,4-fluoro-N-(4-nitrophenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,4-fluoro-N-(4-nitrophenyl)-
- 4-Fluoro-4'-nitrodiphenylamine
- 4-Fluoro-N-(4-nitrophenyl)aniline
- CHEMBL1587860
- AKOS000286164
- SR-01000396787
- 330-89-2
- (4-fluorophenyl)-(4-nitrophenyl)amine
- Oprea1_801496
- CCG-56011
- SR-01000396787-2
- cid_2818275
- N-(4-fluorophenyl)-4-nitroaniline
- MLS001182007
- SMR000567724
- HMS2875F18
- BDBM64162
- N-(4-fluorophenyl)-4-nitro-aniline
- SR-01000396787-1
-
- Inchi: 1S/C12H9FN2O2/c13-9-1-3-10(4-2-9)14-11-5-7-12(8-6-11)15(16)17/h1-8,14H
- InChI-sleutel: WZAJDEVHFCARMK-UHFFFAOYSA-N
- LACHT: FC1C=CC(=CC=1)NC1C=CC(=CC=1)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 232.065
- Monoisotopische massa: 232.065
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 254
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 57.8A^2
Benzenamine,4-fluoro-N-(4-nitrophenyl)- Gerelateerde literatuur
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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